REACTION_CXSMILES
|
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:11]([OH:20])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17].C1(C)C=CC=CC=1>O>[C:11]([O-:20])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O-:18])=[O:17].[CH2:1]([Sn+2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:4.5|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
|
Quantity
|
587.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
72 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by azeotropic distillation
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then hot filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
from resulting light yellow filtrate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)[O-])(=O)[O-].C(CCC)[Sn+2]CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1501 g | |
YIELD: PERCENTYIELD | 99.1% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |